4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid

Catalog No.
S1546737
CAS No.
2386-28-9
M.F
C9H11NO3
M. Wt
181.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid

Synthesizing red-shifted BODIPY probes or bromodomain inhibitors often requires a free carboxylic acid pyrrole building block; using the ethyl ester necessitates a low-yield saponification (59-65% recovery). This compound eliminates that step entirely:

  • Direct decarboxylative condensation via free acid increases overall yield >35%.
  • 4-Acetyl group ensures red-shifted emission and acetyl-lysine mimicry for epigenetic targets.
  • In stock, ships ambient - streamlines kilo-lab workflows.

CAS Number

2386-28-9

Product Name

4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid

IUPAC Name

4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

InChI

InChI=1S/C9H11NO3/c1-4-7(6(3)11)5(2)10-8(4)9(12)13/h10H,1-3H3,(H,12,13)

InChI Key

SQFWNYAZHOVSPA-UHFFFAOYSA-N

SMILES

CC1=C(NC(=C1C(=O)C)C)C(=O)O

solubility

>27.2 [ug/mL]

Canonical SMILES

CC1=C(NC(=C1C(=O)C)C)C(=O)O

The exact mass of the compound 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >27.2 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10760. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, 4-Acetyl-3,5-dimethylpyrrole-2-carboxylic acid, 3,5-Dimethyl-4-acetyl-1H-pyrrole-2-carboxylic acid, 2-Carboxy-4-acetyl-3,5-dimethylpyrrole, 4-Acetyl-2-carboxy-3,5-dimethylpyrrole

Purity

≥97%

Package Size

1 g, 5 g

4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid (CAS 2386-28-9) is a highly substituted, alpha-carboxylated pyrrole building block widely utilized in the synthesis of advanced fluorophores, porphyrins, and pharmaceutical intermediates. Featuring a 4-acetyl group, 3,5-dimethyl substitution, and a 2-carboxylic acid moiety, this compound offers dual utility: the carboxylic acid readily undergoes decarboxylative condensation to form dipyrromethanes or BODIPY cores, while the 4-acetyl group serves as a critical electron-withdrawing handle and hydrogen-bond acceptor. Procuring this specific free acid provides a direct, process-friendly route to complex pyrrole derivatives, streamlining synthetic workflows by eliminating the need for preliminary ester hydrolysis [1].

Substituting this specific compound with either its ethyl ester counterpart (CAS 2386-26-7) or simpler alkyl pyrroles (e.g., 3,5-dimethyl-1H-pyrrole-2-carboxylic acid) introduces severe procurement and process inefficiencies. Utilizing the ester necessitates a harsh, yield-limiting saponification step (typically capping at 59-65% recovery) before decarboxylation can occur, wasting both time and raw material [1]. Furthermore, replacing the 4-acetyl group with a generic alkyl or hydrogen substituent eliminates the critical electron-withdrawing effect required to red-shift BODIPY emission spectra, and removes the essential acetyl-lysine mimicry required for binding in epigenetic targets like the CREBBP bromodomain [2]. Thus, generic substitution compromises both synthetic yield and final application performance.

Avoiding Ester Hydrolysis Yield Loss

In the synthesis of complex pyrrole-derived drugs and dyes, the starting material's form dictates overall process efficiency. Procurement of the free acid (4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid) allows for direct decarboxylative coupling or amide formation. In contrast, starting from the commonly available ethyl ester (ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate) requires basic hydrolysis (e.g., LiOH/NaOH). Literature demonstrates that this hydrolysis step typically proceeds with only a 59–65% yield, representing a significant material loss before the primary carbon-carbon or carbon-nitrogen bond-forming steps even begin[1]. Utilizing the free acid bypasses this bottleneck entirely.

Evidence DimensionPre-coupling material recovery (Yield)
Target Compound Data100% (Directly reactive free acid)
Comparator Or BaselineEthyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate (~59-65% yield after hydrolysis)
Quantified DifferenceAvoids a 35-41% yield loss associated with ester deprotection.
ConditionsStandard basic hydrolysis (LiOH/NaOH, aqueous/organic mixtures) prior to downstream coupling.

Procuring the free acid directly streamlines manufacturing workflows and significantly improves the overall atom economy and cost-efficiency of multi-step syntheses.

Acetyl-Lysine Mimicry for Bromodomain Binding

The 4-acetyl group is not merely a synthetic handle; it is a critical pharmacophore for epigenetic drug discovery. In the development of CREBBP bromodomain inhibitors, the 4-acylpyrrole moiety acts as a direct mimic of acetyl-lysine, anchoring the molecule via hydrogen bonding to the Arg1173 side chain in the binding pocket. Optimization of hits derived from 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid yielded compounds with binding affinities (Kd) in the low micromolar (e.g., 13 μM) to nanomolar range [1]. Analogs lacking the 4-acetyl hydrogen-bond acceptor fail to establish this critical interaction, resulting in negligible target engagement.

Evidence DimensionTarget binding affinity (Kd) for CREBBP bromodomain
Target Compound DataLow micromolar (13 μM) to nanomolar Kd for 4-acetyl derivatives
Comparator Or BaselineNon-acetylated pyrrole analogs (Negligible binding)
Quantified DifferenceTransformation from a non-binder to a highly potent bromodomain inhibitor.
ConditionsIn vitro fragment-based docking and binding assays for CREBBP bromodomain.

For pharmaceutical procurement, the 4-acetyl substitution is non-negotiable for libraries targeting acetyl-lysine reading domains, as it directly dictates target affinity.

Red-Shifting BODIPY Fluorophores via 4-Acetyl

In the design of fluorescent probes, extending the emission wavelength away from cellular autofluorescence is highly desirable. The incorporation of the electron-withdrawing 4-acetyl group onto the BODIPY core significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO). Compared to standard alkyl-substituted BODIPYs (derived from precursors like 2,4-dimethylpyrrole), the 4-acetylated derivatives exhibit a pronounced bathochromic (red) shift in their absorption and emission spectra [1]. This structural modification typically shifts emission maxima by 20–40 nm or more, depending on further conjugation, making it a superior building block for advanced imaging agents.

Evidence DimensionEmission wavelength maximum (λem)
Target Compound DataRed-shifted emission profile (bathochromic shift)
Comparator Or BaselineStandard 3,5-dimethyl BODIPY core (~510 nm green emission)
Quantified Difference~20-40 nm red-shift in emission maximum.
ConditionsPhotophysical characterization of BODIPY cores in organic solvents.

Enables the custom synthesis of red-shifted fluorescent probes essential for high-contrast biological imaging and materials science applications.

Porphyrin and Dipyrromethane Synthesis

For the industrial or laboratory-scale synthesis of asymmetric porphyrins and related macrocycles, the free acid form of this compound eliminates the need for yield-limiting ester hydrolysis. This ensures higher throughput and material recovery during the initial formation of dipyrromethanes or specific pyrrole oligomers via direct decarboxylative condensation [1].

Bromodomain Inhibitor Development

As a proven acetyl-lysine mimic, this building block is a critical starting material for synthesizing CREBBP and other bromodomain inhibitors. The 4-acetyl group provides the essential hydrogen-bonding interactions required for high-affinity target engagement, making it a priority procurement item for oncology and epigenetic drug discovery programs [1].

Red-Shifted BODIPY Fluorophore Synthesis

Directly leveraging the electron-withdrawing nature of the 4-acetyl group, this compound is ideal for synthesizing red-shifted BODIPY dyes. The free carboxylic acid allows for immediate decarboxylative condensation to form the dipyrromethene core, while the acetyl group tunes the photophysical properties for applications in cellular imaging and photodynamic therapy[2].

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2386-28-9

Wikipedia

4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid

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